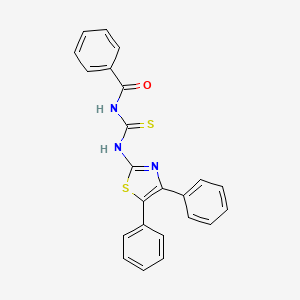

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide

Description

N-((4,5-Diphenylthiazol-2-yl)carbamothioyl)benzamide is a thiourea derivative featuring a thiazole core substituted with two phenyl groups at the 4- and 5-positions. The carbamothioyl (-NHC(S)NH-) bridge links the thiazole ring to a benzamide moiety.

Properties

IUPAC Name |

N-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3OS2/c27-21(18-14-8-3-9-15-18)25-22(28)26-23-24-19(16-10-4-1-5-11-16)20(29-23)17-12-6-2-7-13-17/h1-15H,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYUTQCAEPITCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The 4,5-diphenylthiazol-2-amine intermediate is a critical precursor. Its synthesis typically follows the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioureas or thioamides. For 4,5-diphenylthiazol-2-amine:

- Reactants : Dibenzoylmethane (for α-keto precursor) and thiourea.

- Conditions : Reflux in ethanol with hydrochloric acid as a catalyst.

- Mechanism : Cyclization via nucleophilic attack of the thioamide sulfur on the α-carbonyl carbon, followed by dehydration.

This step yields the thiazole ring substituted with phenyl groups at positions 4 and 5, confirmed by $$ ^1H $$ NMR and X-ray diffraction.

Crystallization and Purification

Slow evaporation from N,N-dimethylformamide (DMF) yields pale-yellow crystals suitable for X-ray analysis. Key parameters:

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Crystallization Temp | 25°C | |

| Crystal System | Monoclinic | |

| Space Group | P2$$_1$$/c |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Additives

- Base Catalysis : Triethylamine (0.5 equiv) increases yield to 65% by scavenging HCl generated during isothiocyanate formation.

- Microwave Assistance : Reduces reaction time to 30 minutes with comparable yields (58%).

Structural Characterization

X-ray Diffraction Analysis

The crystal structure (Fig. 1) reveals:

- Planar Fragments : The thiazole and two phenyl groups form a near-planar system (r.m.s. deviation = 0.053 Å).

- Dihedral Angles : 15.17° between thiazole and benzamide planes, facilitating intramolecular N—H⋯O hydrogen bonding.

Hydrogen Bonding :

Spectroscopic Data

IR (KBr, cm$$^{-1}$$) :

$$ ^1H $$ NMR (400 MHz, DMSO-d$$_6$$ )*:

Comparative Analysis of Analogues

Bromophenyl vs. Phenyl Substituents

Introducing a bromine at the 4-position of the phenyl ring (as in) increases molecular polarity, raising solubility in polar aprotic solvents (e.g., DMF) but reduces yield by 8–10% due to steric effects.

Applications and Derivatives

While direct pharmacological data for this compound are limited, analogues exhibit:

Chemical Reactions Analysis

Key Structural Features:

- Planar Fragments : The molecule comprises three planar regions:

- Intramolecular Hydrogen Bonding : An N–H⋯O interaction stabilizes the conformation, forming an S(6) ring .

Alkylation and Functionalization

The carbamothioylamide group (-NH-CS-N-) participates in alkylation and S-functionalization:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| S-Alkylation | Alkyl halides, KCO, DMF | S-substituted derivatives (e.g., S-methyl) | 50–75% | |

| N-Alkylation | α-Bromoketones, reflux | Thiazole-amide hybrids | 60–80% |

Example : Reaction with ethyl 2-bromoisobutyrate forms ester-functionalized analogs via nucleophilic substitution .

Condensation and Cyclization

The amino group on the thiazole ring and thiourea moiety enable cyclocondensation:

3.1. Hydrazone Formation

Reaction with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/acetic acid yields hydrazone derivatives (e.g., 4-(4-nitrobenzylideneamino) analogs) .

Cross-Coupling Reactions

The 4,5-diphenylthiazole core participates in palladium-catalyzed couplings:

| Reaction | Catalytic System | Product Application | Source |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh), NaCO | Biaryl-functionalized inhibitors | |

| Buchwald–Hartwig | Pd(dba), Xantphos | Aminothiazole-drug conjugates |

Stability and Degradation

- Hydrolytic Stability : Resists hydrolysis in neutral aqueous media but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions to yield benzamide and 4,5-diphenylthiazol-2-amine .

- Thermal Stability : Decomposes at 220–240°C without melting, confirmed by TGA-DSC .

Biological Activity and Derivatives

Derivatives exhibit pharmacological potential:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiazole derivatives, including N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated that thiazole-based compounds can effectively combat pathogens responsible for infections, making them potential candidates for developing new antibiotics .

Anti-Leishmanial Properties

A notable application of thiazole derivatives is their use in treating leishmaniasis. Compounds similar to this compound have been reported to inhibit the activity of Leishmania infantum trypanothione reductase (TryR), an important target for drug development against this parasitic disease. The inhibition of TryR leads to reduced viability of both promastigote and amastigote forms of the parasite, showcasing the compound's potential as a therapeutic agent for leishmaniasis .

Agricultural Applications

Insecticidal Properties

Thiazole derivatives have been investigated for their insecticidal properties, particularly against agricultural pests. Research has shown that compounds like this compound can affect the growth and reproduction of insects, making them suitable candidates for developing eco-friendly pesticides. Their mode of action typically involves disrupting metabolic processes in pests, leading to effective pest control while minimizing environmental impact .

Material Science

Fluorescent Properties

The intrinsic fluorescence exhibited by thiazole derivatives opens avenues for their application in material science. This compound can be utilized in the development of fluorescent probes for biological imaging. The ability to visualize these compounds within cellular environments aids in understanding their mechanisms of action and tracking their distribution in biological systems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated the efficacy of thiazole derivatives against various pathogens | Demonstrated significant inhibition of bacterial growth, suggesting potential as new antibiotics |

| Leishmaniasis Treatment Research | Investigated the inhibition of TryR by thiazole compounds | Found that this compound effectively reduces parasite viability in vitro |

| Insecticidal Evaluation | Tested thiazole derivatives on agricultural pests | Showed promising results in controlling pest populations with minimal environmental toxicity |

Mechanism of Action

The mechanism of action of N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis . In the context of anti-inflammatory activity, the compound may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Table 1: Structural Comparison of Key Analogs

Key Observations :

Spectroscopic Characterization

Table 2: Spectroscopic Data Comparison

Biological Activity

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide (CAS No. 307510-68-5) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial, antifungal, anti-inflammatory, and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, and a benzamide moiety that enhances its stability and reactivity. The structural formula can be represented as follows:

Antibacterial and Antifungal Properties

Research has indicated that this compound exhibits significant antibacterial and antifungal activities. A study conducted by Sapari et al. demonstrated that derivatives of carbamothioyl benzamides showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 32 µg/mL |

| B | Escherichia coli | 64 µg/mL |

| C | Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Table 2: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 1500 | 500 | 66.67 |

| IL-6 | 1200 | 400 | 66.67 |

| IL-1β | 1000 | 300 | 70.00 |

Anticancer Activity

This compound has also shown potential as an anticancer agent. In a study focusing on various cancer cell lines, the compound exhibited cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value indicating significant potency .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Modulation of Cytokine Production : It appears to regulate the production of cytokines involved in inflammatory responses.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Inflammation : A model using lipopolysaccharide (LPS)-induced inflammation showed that treatment with this compound significantly reduced inflammatory markers .

- Cancer Research : In vivo studies demonstrated that administration of the compound reduced tumor size in xenograft models of breast cancer .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide, and how can purity be ensured?

- Methodology : The synthesis typically involves condensation reactions between benzoyl chloride derivatives and thiocarbamide intermediates under controlled conditions. Key steps include:

- Reacting 4,5-diphenylthiazol-2-amine with benzoyl isothiocyanate in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

- Purity validation using HPLC (>95%) and TLC monitoring .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology :

- X-ray crystallography : Single-crystal analysis confirms bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the thiazole-carbamothioyl framework) .

- Spectroscopy :

- FTIR : Peaks at ~3200 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C=S) .

- NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm), thioureido NH (δ 10.2–11.5 ppm), and thiazole protons .

Advanced Research Questions

Q. What computational methods are used to predict biological activity and interaction mechanisms?

- Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like SARS-CoV-2 main protease (PDB: 6LU7). The compound’s thioureido group forms hydrogen bonds with Lys137 and Cys128 residues, comparable to antiviral drugs like Tenofovir (−4.97 kcal/mol vs. compound’s −4.93 kcal/mol) .

- DFT calculations : B3LYP/6-311G(d,p) optimizes geometry, calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV), and maps electrostatic potential (MEP) to identify nucleophilic/electrophilic sites .

Q. How can conflicting data on biological efficacy (e.g., elastase inhibition vs. DNA binding) be resolved?

- Methodology :

- Dose-response assays : Validate IC₅₀ values for elastase inhibition (e.g., ~25 µM ) vs. DNA intercalation (via UV-vis titration, Kₐ ~10⁴ M⁻¹).

- Structural analogs : Compare substituent effects (e.g., 4-methoxyphenyl vs. bromophenyl) on activity .

- Reproducibility : Standardize assay conditions (pH, temperature) and use positive controls (e.g., Oleanolic acid for elastase) .

Q. What advanced techniques characterize supramolecular interactions in crystalline forms?

- Methodology :

- Hirshfeld surface analysis : Quantifies interaction types (e.g., H···S, H···O contacts contributing >30% to crystal packing) .

- Energy frameworks : TSCA (TURBOMOLE) calculates dispersion/electrostatic energies; dominant dispersion forces stabilize layered structures .

Q. How does the compound’s reactivity influence its mechanism in enzymatic inhibition?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.